molecular formula C7H16ClN B8792966 tert-Butyl-3-chloropropylamine CAS No. 52560-90-4

tert-Butyl-3-chloropropylamine

Cat. No. B8792966
CAS RN: 52560-90-4
M. Wt: 149.66 g/mol
InChI Key: ADMPAKHJYCHVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl-3-chloropropylamine is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl-3-chloropropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl-3-chloropropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52560-90-4

Product Name

tert-Butyl-3-chloropropylamine

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

N-(3-chloropropyl)-2-methylpropan-2-amine

InChI

InChI=1S/C7H16ClN/c1-7(2,3)9-6-4-5-8/h9H,4-6H2,1-3H3

InChI Key

ADMPAKHJYCHVQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottom, 250 milliliter, three-necked flask was equipped with a magnetic stir bar, a Claisen adapter, equipped with a thermocouple and a dry-ice condenser with a gas inlet, and a pressure-equalizing dropping funnel. This apparatus was baked in an oven overnight at 125° C., assembled hot, and purged with argon until cool. The reaction flask was charged with 1-bromo-3-chloropropane 15.74 grams, (0.10 moles, 1 equivalent). t-Butylamine 29.26 grams, (0.40 moles, 4 equivalents) was added dropwise via the addition funnel over a period of one hour. After addition was complete, samples of the reaction mixture were removed periodically, washed with saturated sodium bicarbonate solution, and assayed for unreacted 1-bromo-3-chloropropane by gas chromatography (GLC). The reaction was allowed to stir until 1-bromo-3-chloropropane was consumed. Next, 75 milliliters of saturated sodium bicarbonate solution and 25 milliliters of distilled water were added to the reaction flask. The reaction mixture was then transferred to a separatory funnel and extracted 2×75 milliliters with ethyl ether. The organic layer was then dried with magnesium sulfate, filtered, and concentrated on a rotary evaporator, to afford a colorless, slightly hazy solution with a yield=10.47 g (70%); (GC assay=93%).
Quantity
15.74 g
Type
reactant
Reaction Step One
Quantity
29.26 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.